molecular formula C18H21NO2 B2734732 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 31756-14-6

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2734732
CAS No.: 31756-14-6
M. Wt: 283.371
InChI Key: CAWSVFVFDPTCOZ-UHFFFAOYSA-N
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Description

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, with methoxy groups at the 6 and 7 positions.

Preparation Methods

The synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions, followed by cyclization to form the tetrahydroisoquinoline ring.

Another approach is the Petasis reaction, which involves the condensation of an amine, an aldehyde, and a boronic acid to form the desired product . This method is advantageous due to its mild reaction conditions and high yields.

Chemical Reactions Analysis

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction results in dihydroisoquinoline derivatives.

Comparison with Similar Compounds

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-benzyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2/h3-7,10-11H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWSVFVFDPTCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967101
Record name 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5267-52-7
Record name 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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